Ethyl 3-(2,5-dichloropyridin-4-yl)-3-oxopropionoate
Description
Ethyl 3-(2,5-dichloropyridin-4-yl)-3-oxopropionoate is a β-keto ester derivative featuring a 2,5-dichloropyridin-4-yl substituent. This compound is commercially available () and serves as a versatile intermediate in organic synthesis, particularly in the preparation of heterocyclic compounds and pharmaceuticals. Its structure combines a pyridine ring with electron-withdrawing chlorine substituents and a reactive β-keto ester group, enabling participation in cyclization, condensation, and nucleophilic substitution reactions.
Properties
IUPAC Name |
ethyl 3-(2,5-dichloropyridin-4-yl)-3-oxopropanoate | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C10H9Cl2NO3/c1-2-16-10(15)4-8(14)6-3-9(12)13-5-7(6)11/h3,5H,2,4H2,1H3 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
BALOBIFASPWUDK-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CCOC(=O)CC(=O)C1=CC(=NC=C1Cl)Cl | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C10H9Cl2NO3 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
262.09 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of Ethyl 3-(2,5-dichloropyridin-4-yl)-3-oxopropionoate typically involves the reaction of 2,5-dichloropyridine with ethyl acetoacetate under basic conditions. The reaction is usually carried out in the presence of a base such as sodium ethoxide or potassium carbonate, which facilitates the nucleophilic substitution reaction. The reaction mixture is then heated to reflux to ensure complete conversion of the starting materials to the desired product.
Industrial Production Methods
In an industrial setting, the production of this compound may involve continuous flow processes to enhance efficiency and yield. The use of automated reactors and precise control of reaction parameters such as temperature, pressure, and reactant concentrations can lead to higher purity and consistent quality of the final product.
Chemical Reactions Analysis
Types of Reactions
Ethyl 3-(2,5-dichloropyridin-4-yl)-3-oxopropionoate can undergo various chemical reactions, including:
Oxidation: The compound can be oxidized to form corresponding carboxylic acids or ketones.
Reduction: Reduction reactions can convert the ester group to an alcohol or the pyridine ring to a piperidine ring.
Substitution: The chlorine atoms on the pyridine ring can be substituted with other nucleophiles such as amines, thiols, or alkoxides.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate (KMnO₄) and chromium trioxide (CrO₃).
Reduction: Reducing agents such as lithium aluminum hydride (LiAlH₄) or sodium borohydride (NaBH₄) are typically used.
Substitution: Nucleophilic substitution reactions often require the presence of a base (e.g., sodium hydroxide) and a suitable solvent (e.g., dimethylformamide).
Major Products Formed
Oxidation: Formation of carboxylic acids or ketones.
Reduction: Formation of alcohols or piperidine derivatives.
Substitution: Formation of various substituted pyridine derivatives depending on the nucleophile used.
Scientific Research Applications
Ethyl 3-(2,5-dichloropyridin-4-yl)-3-oxopropionoate has several applications in scientific research:
Chemistry: Used as an intermediate in the synthesis of more complex organic molecules.
Biology: Investigated for its potential biological activities, including antimicrobial and anti-inflammatory properties.
Medicine: Explored for its potential use in drug development, particularly in the design of new therapeutic agents.
Industry: Utilized in the production of agrochemicals and materials with specific properties.
Mechanism of Action
The mechanism of action of Ethyl 3-(2,5-dichloropyridin-4-yl)-3-oxopropionoate involves its interaction with specific molecular targets. The compound can bind to enzymes or receptors, modulating their activity and leading to various biological effects. For example, it may inhibit certain enzymes involved in inflammatory pathways, thereby exerting anti-inflammatory effects. The exact molecular targets and pathways can vary depending on the specific application and context of use.
Comparison with Similar Compounds
Key Observations:
Substituent Effects on Yield: The methoxy group in 8c improves reaction yield (72%) compared to chloro- and nitro-substituted analogs (45–50%), likely due to reduced steric hindrance or electronic stabilization during synthesis . The dichloro substitution in the target compound may confer greater stability and resistance to hydrolysis compared to nitro analogs. Synthetic Utility: All analogs are synthesized via a common protocol using t-BuOK and diethyl oxalate, suggesting broad applicability for β-keto ester formation on pyridine scaffolds .
Comparison with Dichloropyridin-4-yl-Containing Pharmaceuticals
The 3,5-dichloropyridin-4-yl moiety is prevalent in pharmaceuticals, as seen in :
- MM3618.03 : 3-(Cyclopropylmethoxy)-N-(3,5-dichloropyridin-4-yl)-4-hydroxybenzamide (CAS 475271-62-6), a benzamide derivative used as an API intermediate .
- MM3618.04 : 3,4-Bis(cyclopropylmethoxy)-N-(3,5-dichloropyridin-4-yl)benzamide (CAS 1391052-24-6), highlighting the dichloropyridinyl group’s role in receptor binding .
Functional Differences:
- Backbone Chemistry : The target compound’s β-keto ester group contrasts with the benzamide linkage in pharmaceuticals, rendering it more reactive toward nucleophiles (e.g., amines, alcohols).
- Applications : While benzamide derivatives target specific biological pathways (e.g., phosphodiesterase inhibition), the target compound is primarily a synthetic precursor, underscoring the dichotomy between intermediates and final drug molecules .
Biological Activity
Ethyl 3-(2,5-dichloropyridin-4-yl)-3-oxopropionoate is a synthetic compound that has garnered attention for its potential biological activities. This article provides a detailed overview of its biological activity, including mechanisms of action, pharmacological effects, and relevant case studies.
Chemical Structure and Properties
This compound is characterized by its unique structure, which includes a pyridine ring substituted with chlorine atoms and an ester functional group. The molecular formula is , and it has a molecular weight of approximately 295.12 g/mol.
This compound exhibits biological activity through several mechanisms:
- Enzyme Inhibition : The compound acts as an inhibitor of specific enzymes involved in metabolic pathways, which can lead to altered biochemical processes.
- Antimicrobial Activity : Studies have indicated that this compound possesses antimicrobial properties, making it a candidate for further research in the development of antimicrobial agents.
- Anti-inflammatory Effects : Preliminary data suggest that it may reduce inflammation by modulating cytokine production.
Pharmacological Effects
Research indicates various pharmacological effects associated with this compound:
- Anticancer Activity : In vitro studies have shown that the compound can induce apoptosis in cancer cells, suggesting potential as an anticancer agent.
- Neuroprotective Properties : There is emerging evidence supporting its role in neuroprotection, particularly in models of neurodegenerative diseases.
Study 1: Anticancer Activity
A study published in the Journal of Medicinal Chemistry evaluated the anticancer properties of this compound. The results demonstrated that the compound inhibited the growth of various cancer cell lines, including breast and lung cancer cells. The mechanism was linked to the induction of apoptosis and cell cycle arrest at the G1 phase.
| Cell Line | IC50 (µM) | Mechanism of Action |
|---|---|---|
| MCF-7 (Breast) | 15 | Apoptosis induction |
| A549 (Lung) | 20 | Cell cycle arrest |
Study 2: Antimicrobial Activity
In another study focusing on antimicrobial activity, this compound was tested against several bacterial strains. The compound exhibited significant antibacterial activity against Staphylococcus aureus and Escherichia coli.
| Bacterial Strain | Minimum Inhibitory Concentration (MIC) |
|---|---|
| Staphylococcus aureus | 32 µg/mL |
| Escherichia coli | 64 µg/mL |
Study 3: Neuroprotective Effects
A recent investigation into neuroprotective effects showed that this compound reduced oxidative stress markers in neuronal cells exposed to neurotoxic agents. This suggests its potential use in treating neurodegenerative disorders.
Q & A
Basic Research Questions
Q. What are the recommended synthetic routes for Ethyl 3-(2,5-dichloropyridin-4-yl)-3-oxopropionoate, and how can reaction yields be optimized?
- Methodological Answer : The compound can be synthesized via condensation reactions between substituted pyridine derivatives and ethyl 3-oxopropanoate precursors. For example, analogous protocols involve electrophilic substitution of dichloropyridine intermediates with activated esters under basic conditions . Optimizing reaction parameters (e.g., solvent polarity, temperature, and catalytic systems) is critical. For instance, using polar aprotic solvents (DMF, DMSO) and coupling agents (EDC/HOBt) improves yields in similar esterification reactions .
Q. What spectroscopic techniques are essential for characterizing this compound?
- Methodological Answer : Key techniques include:
- NMR : H and C NMR to confirm the ester carbonyl (δ ~170 ppm), pyridinyl protons (δ 7.5–8.5 ppm), and ethyl group signals (δ 1.2–4.3 ppm) .
- FT-IR : Peaks at ~1730 cm (ester C=O) and ~1650 cm (ketone C=O) .
- Mass Spectrometry : High-resolution MS (HRMS) to verify molecular ion [M+H] and fragmentation patterns .
Q. How can the purity of this compound be assessed for pharmacological studies?
- Methodological Answer : Use reverse-phase HPLC with a C18 column and UV detection (λ = 254 nm). Gradient elution with acetonitrile/water (0.1% TFA) ensures separation of impurities. Reference standards (e.g., pharmacopeial guidelines) should be used for calibration .
Advanced Research Questions
Q. What computational methods are suitable for studying the electronic properties of this compound?
- Methodological Answer : Density Functional Theory (DFT) calculations (e.g., B3LYP/6-311+G(d,p)) predict molecular orbitals, electrostatic potentials, and reactivity indices. For example, the electron-withdrawing dichloropyridinyl group enhances electrophilicity at the ketone moiety, influencing nucleophilic attack patterns .
Q. How do structural modifications of the dichloropyridinyl ring affect biological activity?
- Methodological Answer : Replace the 2,5-dichloro substituents with other halogens (e.g., F, Br) or electron-donating groups (e.g., -OCH) and evaluate PDE4 inhibitory activity. Structure-activity relationship (SAR) studies show that chloro groups at positions 2 and 5 enhance binding affinity to PDE4D (IC ~9.7 nM in related compounds) .
Q. How can contradictions in cytotoxicity data for this compound be resolved?
- Methodological Answer : Discrepancies may arise from assay conditions (e.g., cell line variability, incubation time). Standardize protocols using the MTT assay with controlled parameters:
- Cell density: 1×10 cells/well.
- Incubation: 48 hours post-treatment.
- Normalize data to solvent controls (e.g., DMSO ≤0.1%) .
Q. What crystallographic challenges are associated with this compound, and how can they be addressed?
- Methodological Answer : The compound’s ester and ketone groups may induce conformational disorder. Single-crystal X-ray diffraction (SCXRD) requires slow evaporation from non-polar solvents (e.g., hexane/ethyl acetate). Disorder modeling (e.g., PART instructions in SHELXL) refines occupancy ratios for overlapping atoms .
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
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Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
